Enzyme Substrate Preference: Quercetin 3,4'-bissulfate Is the Preferred Acceptor Over Quercetin 3,3'-bissulfate for 7-Sulfotransferase
The flavonol 7-sulfotransferase (EC 2.8.2.28) from Flaveria bidentis exhibits differential substrate preference between the two disulfate precursors that lead to the two trissulfate positional isomers. Quercetin 3,4'-bissulfate is explicitly annotated as the best substrate (producing quercetin 3,4',7-trissulfate), while quercetin 3,3'-bissulfate serves as an alternative substrate (producing quercetin 3,3',7-trissulfate) [1]. Two isoforms of the enzyme (I and II, with pI values of 6.5 and 6.3) both accept either disulfate, but the kinetic discrimination indicates that the 3,4',7-trissulfate product is formed under preferred catalytic conditions [2]. The Km value for quercetin 3,4'-disulfate is reported as 0.00026 mM (0.26 µM), with the cosubstrate PAPS showing a Km of 0.00038 mM (0.38 µM) [3]. Equivalent kinetic constants for quercetin 3,3'-bissulfate are not reported in the same dataset, but the qualitative best substrate annotation implies a higher Km and/or lower kcat for the 3,3'-bissulfate acceptor [1]. This means quercetin 3,3',7-trissulfate represents a kinetically disfavored biosynthetic branch point product relative to its 3,4',7-isomer.
| Evidence Dimension | Enzyme substrate preference (Km and best substrate designation) |
|---|---|
| Target Compound Data | Produced from quercetin 3,3'-bissulfate (alternative substrate); Km values not explicitly reported |
| Comparator Or Baseline | Quercetin 3,4',7-trissulfate: produced from quercetin 3,4'-bissulfate (best substrate); Km = 0.00026 mM for disulfate acceptor, 0.00038 mM for PAPS cosubstrate |
| Quantified Difference | Qualitative: quercetin 3,4'-bissulfate designated best substrate; quantitative Km for comparator only (0.26 µM). No Km data available for 3,3'-bissulfate acceptor in public databases. |
| Conditions | Partially purified flavonol 7-sulfotransferase isoforms I and II from Flaveria bidentis shoot tips; pH optimum 7.5 in phosphate buffer |
Why This Matters
Users requiring the specific product of the alternative biosynthetic branch must procure quercetin 3,3',7-trissulfate(3-) rather than the preferentially formed 3,4',7-isomer for accurate metabolic pathway reconstruction or enzyme specificity studies.
- [1] BRENDA Enzyme Database. Information on EC 2.8.2.28 – quercetin-3,3'-bissulfate 7-sulfotransferase. Substrate specificity: quercetin 3,4'-bissulfate annotated as 'best substrate.' View Source
- [2] Varin L, Ibrahim RK. Partial purification and some properties of flavonol 7-sulfotransferase from Flaveria bidentis. Plant Physiol. 1991;95(4):1254-1258. doi:10.1104/pp.95.4.1254 View Source
- [3] BRENDA Literature Summary for EC 2.8.2.28. KM Value data: 0.00026 mM for quercetin 3,4'-disulfate; 0.00038 mM for 3'-phosphoadenylylsulfate (cosubstrate). Organism: Flaveria bidentis. View Source
